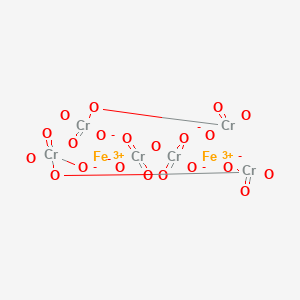

Iron(III) dichromate

Description

Properties

CAS No. |

10294-53-8 |

|---|---|

Molecular Formula |

Cr6Fe2O21 |

Molecular Weight |

759.65 g/mol |

IUPAC Name |

iron(3+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/6Cr.2Fe.21O/q;;;;;;2*+3;;;;;;;;;;;;;;;;6*-1 |

InChI Key |

PZAMPIIQDNJGDY-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Iron(III) Dichromate Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of iron(III) dichromate complexes, with a primary focus on the well-documented [hexakis(urea-O)iron(III)] dichromate. This document details experimental protocols, presents key quantitative data in structured tables, and utilizes visualizations to elucidate experimental workflows and structural relationships.

Introduction

This compound, with the chemical formula Fe₂ (Cr₂O₇)₃, is an inorganic compound featuring iron in the +3 oxidation state and the dichromate anion.[1] These complexes are of interest due to their potential applications as precursors for chromium-rich mixed metal oxide catalysts, which have shown activity in processes such as CO₂ hydrogenation.[1] The study of their synthesis and characterization is crucial for understanding their properties and unlocking their full potential in various scientific and industrial fields. This guide will focus on the synthesis and detailed characterization of the most extensively studied example, [hexakis(urea-O)iron(III)] dichromate.

Synthesis of [Hexakis(urea-O)iron(III)] Dichromate

The synthesis of [hexakis(urea-O)iron(III)] dichromate is typically achieved through a metathesis reaction involving a soluble hexakis(urea)iron(III) salt and a soluble dichromate salt in an aqueous solution.[2][3]

Experimental Protocol

A detailed experimental protocol for the synthesis of [hexakis(urea-O)iron(III)] dichromate is as follows:

-

Preparation of Hexakis(urea-O)iron(III) Nitrate (B79036) Solution:

-

Dissolve iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) in distilled water to create a concentrated solution.

-

In a separate vessel, dissolve urea (B33335) (CO(NH₂)₂) in distilled water to create a concentrated solution.

-

Mix the iron(III) nitrate and urea solutions in a 1:6 molar ratio.[2]

-

Adjust the pH of the resulting solution with nitric acid to ensure the stability of the complex.[2]

-

-

Metathesis Reaction:

-

Prepare a concentrated aqueous solution of sodium dichromate (Na₂Cr₂O₇).

-

Slowly add the sodium dichromate solution to the hexakis(urea-O)iron(III) nitrate solution. A 1:1.5 molar ratio of the iron complex to sodium dichromate is typically used.[3]

-

-

Crystallization:

-

Allow the resulting solution to slowly concentrate at room temperature.

-

Orange, needle-like crystals of [hexakis(urea-O)iron(III)] dichromate, {[Fe(urea-O)₆]₂(Cr₂O₇)₃}, will precipitate from the solution.[1]

-

-

Isolation and Purification:

-

Separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the crystals under vacuum.

-

Characterization of [Hexakis(urea-O)iron(III)] Dichromate

A variety of analytical techniques are employed to thoroughly characterize the synthesized complex, providing insights into its structure, bonding, and physicochemical properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal.

Experimental Protocol:

-

A suitable single crystal of the complex is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 128 K) to minimize thermal vibrations.[1]

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected using a detector.

-

The collected data is processed to determine the unit cell parameters and the crystal structure.

Crystallographic Data:

| Parameter | Value for {[Fe(urea-O)₆]₂(Cr₂O₇)₃} |

| Crystal System | Trigonal |

| Space Group | R-3c |

| a (Å) | 18.6756(13) |

| c (Å) | 27.2545(9) |

| Z | 6 |

| Temperature (K) | 128(2) |

| [1] |

The crystal structure reveals a hexacoordinated iron(III) cation surrounded by six oxygen atoms from the urea ligands in a distorted octahedral geometry.[1] The urea ligands are arranged in a propeller-like fashion.[1]

Spectroscopic Characterization

3.2.1. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the complex and the coordination of the urea ligands.

Experimental Protocol:

-

IR Spectroscopy: A small amount of the powdered sample is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Raman Spectroscopy: The powdered sample is placed in a capillary tube and irradiated with a laser of a specific wavelength (e.g., 532 nm or 785 nm).[1] The scattered light is collected and analyzed.

Spectroscopic Data:

| Vibrational Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

| ν(C=O) | ~1500-1600 | - | Urea C=O stretch (shifted due to coordination) |

| νₛ(Cr-O) | - | 908 | Symmetric in-plane stretching of dichromate |

| νₐₛ(Cr-O) | - | 937, 892, 848 | Terminal stretching modes of dichromate |

| [1] |

The shift of the C=O stretching vibration to lower wavenumbers compared to free urea is indicative of coordination through the oxygen atom.[3]

3.2.2. UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the complex.

Experimental Protocol:

-

A solid-state UV-Vis spectrum of the powdered sample is recorded using a spectrophotometer equipped with a diffuse reflectance accessory.

-

The spectrum is typically recorded over a range of 200-800 nm.

UV-Vis Absorption Data:

The UV-Vis spectrum of [hexakis(urea-O)iron(III)] dichromate is complex due to the presence of both the [Fe(urea)₆]³⁺ cation and the dichromate anion, resulting in overlapping bands.[1] Three main peaks are attributed to the dichromate anion.[1] The d-d transitions for the high-spin d⁵ Fe(III) center are spin-forbidden and therefore expected to be weak.

| Tentative Assignment | Wavelength Range (nm) |

| Dichromate transitions | ~250 - 450 |

| Fe(III) d-d transitions | ~500 - 900 |

| [1][2] |

3.2.3. Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of the iron nucleus, providing information on its oxidation state and spin state.

Experimental Protocol:

-

The powdered sample is placed in a sample holder and cooled to a low temperature (e.g., 80 K).

-

The sample is exposed to a source of gamma rays (typically ⁵⁷Co).

-

The absorption of gamma rays by the ⁵⁷Fe nuclei is measured as a function of the velocity of the source.

-

The resulting spectrum is fitted to obtain the Mössbauer parameters.

Mössbauer Parameters:

| Complex Anion | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) |

| Permanganate | 0.412 | - | 298 |

| Permanganate | 0.501 | - | 80 |

| [4] |

The isomer shifts are typical for high-spin Fe(III) in an octahedral oxygen environment. The spectra often show a broadened singlet due to paramagnetic spin relaxation.[3][4]

Magnetic Susceptibility

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the complex and thus its magnetic moment.

Experimental Protocol (Gouy Method):

-

A long, cylindrical tube is filled with the powdered sample to a known height.

-

The tube is suspended from a balance, with the bottom of the sample positioned in the center of a strong magnetic field and the top outside the field.

-

The apparent change in mass of the sample when the magnetic field is turned on is measured.

-

This change in mass is used to calculate the magnetic susceptibility of the sample.

Magnetic Properties:

A specific magnetic moment for the [hexakis(urea-O)iron(III)] dichromate complex is not explicitly reported in the primary literature reviewed. However, for the analogous [hexakis(urea-O)iron(III)] triiodide complex, the magnetic moment has been reported to be in the range of 5.69–5.99 µB.[2] This value is consistent with a high-spin d⁵ configuration for the Fe(III) ion, which has five unpaired electrons.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of [hexakis(urea-O)iron(III)] dichromate. The experimental protocols and tabulated data offer a valuable resource for researchers working with this and related iron(III) complexes. The combination of X-ray diffraction, various spectroscopic techniques, and magnetic measurements provides a comprehensive understanding of the structure and properties of these compounds, paving the way for their further investigation and application in fields such as catalysis and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hexakis(urea-O)iron Complex Salts as a Versatile Material Family: Overview of Their Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermally Induced Solid-Phase Quasi-Intramolecular Redox Reactions of [Hexakis(urea-O)iron(III)] Permanganate: An Easy Reaction Route to Prepare Potential (Fe,Mn)Ox Catalysts for CO2 Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure Analysis of Hexakis(urea-O)iron(III) Dichromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of hexakis(urea-O)iron(III) dichromate, with a focus on its synthesis, crystallographic data, and the experimental protocols involved in its characterization. This information is crucial for researchers in materials science, coordination chemistry, and catalysis.

Introduction

Hexakis(urea-O)this compound, with the chemical formula {[Fe(urea-O)₆]₂(Cr₂O₇)₃}, is a coordination complex that has garnered interest as a precursor for chromium-rich mixed iron-chromium oxide catalysts.[1] These catalysts are significant for their potential applications in processes such as CO₂ hydrogenation.[1] The compound consists of a hexacoordinated iron(III) cation, where six urea (B33335) ligands are bound to the central iron atom through their oxygen atoms in an octahedral geometry.[1][2] The dichromate ions act as counter-anions. Understanding the precise crystal structure of this compound is fundamental to elucidating its properties and its transformation into catalytically active materials.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic data for hexakis(urea-O)this compound as determined by single-crystal X-ray diffraction.[1][2] It is important to note that while the primary publication mentions detailed crystallographic data in its supplementary information (Tables S1-S7), this information was not publicly accessible at the time of this guide's compilation.[1][2]

| Parameter | Value |

| Chemical Formula | {[Fe(CO(NH₂)₂)₆]₂(Cr₂O₇)₃} |

| Crystal System | Trigonal |

| Space Group | R3̅c |

| Unit Cell Parameters | a = 18.6756(13) Å, c = 27.2545(9) Å |

| Unit Cell Volume | Not explicitly stated in the accessible text |

| Temperature | 128(2) K |

| Z (Formula units per unit cell) | 6 |

| Coordination Geometry | Octahedral around Fe(III) |

Experimental Protocols

Synthesis of Hexakis(urea-O)this compound

The synthesis of hexakis(urea-O)this compound is typically achieved through a metathesis reaction involving a pre-formed hexakis(urea-O)iron(III) salt and a soluble dichromate salt.[1]

Materials:

-

Hexakis(urea-O)iron(III) nitrate (B79036) (--INVALID-LINK--₃)

-

Sodium dichromate (Na₂Cr₂O₇)

-

Distilled water

Procedure:

-

Preparation of Precursor Solution: Prepare a concentrated aqueous solution of hexakis(urea-O)iron(III) nitrate. This precursor is synthesized by reacting a concentrated aqueous solution of iron(III) nitrate with a concentrated aqueous solution of urea in a 1:6 molar ratio.

-

Reaction: To the concentrated aqueous solution of --INVALID-LINK--₃, add a concentrated aqueous solution of sodium dichromate.

-

Crystallization: The resulting solution is concentrated by slow evaporation of the solvent at room temperature.

-

Isolation: The crystals of hexakis(urea-O)this compound that form are isolated from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of hexakis(urea-O)this compound is performed using single-crystal X-ray diffraction. The following is a generalized protocol that outlines the key steps in this process.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of hexakis(urea-O)this compound is selected and mounted on a goniometer head.

-

Data Collection:

-

The crystal is cooled to a low temperature (e.g., 128 K) to minimize thermal vibrations and potential crystal degradation.[1][2]

-

The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

-

The diffraction intensities and their positions are recorded by the detector.

-

-

Data Reduction:

-

The raw diffraction images are processed to integrate the intensities of the individual reflections.

-

Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods.

-

The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.

-

The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in the crystal structure analysis of hexakis(urea-O)this compound.

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of Hydrated Iron(III) Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of hydrated Iron(III) dichromate, Fe₂(Cr₂O₇)₃·nH₂O. While specific experimental data for this compound is scarce in publicly available literature, this document constructs a plausible decomposition pathway based on the known thermal behavior of related compounds, including hydrated iron(III) salts and other metal dichromates. This guide covers the theoretical stages of decomposition, from dehydration to the formation of final mixed-metal oxide products. Detailed, generalized experimental protocols for thermogravimetric and differential thermal analysis are provided, alongside structured data tables and visual diagrams to elucidate the process. This information is intended to serve as a foundational resource for researchers working with this and similar coordination compounds.

Introduction

This compound is an inorganic compound with the formula Fe₂(Cr₂O₇)₃. It typically exists in a hydrated form, Fe₂(Cr₂O₇)₃·nH₂O. The thermal decomposition of such compounds is of significant interest for the synthesis of mixed metal oxides, which have applications in catalysis, pigment production, and materials science. Understanding the decomposition pathway, including intermediate products and transition temperatures, is crucial for controlling the properties of the final material. This guide synthesizes available information on analogous compounds to present a theoretical yet chemically sound pathway for the thermal decomposition of hydrated this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound is anticipated to be a multi-step process, commencing with dehydration, followed by the decomposition of the anhydrous salt into its constituent metal oxides. The overall proposed reaction is:

Fe₂(Cr₂O₇)₃·nH₂O(s) → Fe₂O₃(s) + 3Cr₂O₃(s) + (3n/2)O₂(g) + nH₂O(g)

This process can be broken down into distinct stages:

-

Stage 1: Dehydration. The initial stage involves the endothermic removal of water of hydration. This may occur in one or multiple steps, depending on the binding energies of the water molecules.

-

Stage 2: Decomposition of Anhydrous this compound. Following dehydration, the anhydrous salt undergoes decomposition. This is an exothermic process involving an internal redox reaction where the dichromate ion (Cr⁶⁺) is reduced to chromium(III) oxide (Cr₂O₃), and oxygen gas is evolved. The iron(III) remains in its +3 oxidation state, forming iron(III) oxide (Fe₂O₃).

Based on studies of related compounds, such as urea-complexed this compound, the final products are expected to be a mixture of iron and chromium oxides. The exact nature of the final product (a physical mixture or a mixed-metal oxide phase like a spinel) can be influenced by the reaction atmosphere (inert vs. oxidative).

Quantitative Decomposition Data (Theoretical)

The following table summarizes the theoretical quantitative data for the thermal decomposition of a hypothetical hydrated this compound, assuming a hydration state of n=9 (nonahydrate), which is common for hydrated iron(III) salts. The temperature ranges are estimations based on the decomposition of similar hydrated metal salts and dichromates.

| Stage | Temperature Range (°C) | Process | Proposed Reaction | Theoretical Mass Loss (%) |

| 1 | 50 - 200 | Dehydration | Fe₂(Cr₂O₇)₃·9H₂O → Fe₂(Cr₂O₇)₃ + 9H₂O | 17.6% |

| 2 | 350 - 500 | Decomposition | 2Fe₂(Cr₂O₇)₃ → 2Fe₂O₃ + 6Cr₂O₃ + 3O₂ | 5.2% (of original hydrated mass) |

| Total | 2Fe₂(Cr₂O₇)₃·9H₂O → 2Fe₂O₃ + 6Cr₂O₃ + 3O₂ + 18H₂O | 22.8% |

Experimental Protocols

Detailed experimental investigation of the thermal decomposition of hydrated this compound would typically involve the following analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Apparatus: A simultaneous TGA-DTA instrument.

Procedure:

-

A small, accurately weighed sample of hydrated this compound (5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA-DTA furnace.

-

The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen) at a flow rate of 20-50 mL/min.

-

The mass of the sample (TGA curve) and the temperature difference between the sample and a reference (DTA curve) are recorded as a function of temperature.

-

The resulting curves are analyzed to identify dehydration and decomposition steps (mass loss in TGA) and to characterize them as endothermic or exothermic (peaks in DTA).

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the intermediate and final products.

Procedure:

-

Samples of hydrated this compound are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA-DTA analysis.

-

The samples are held at these temperatures for a sufficient time to ensure complete transformation and then cooled to room temperature.

-

The resulting solid residues are ground into a fine powder.

-

Powder XRD patterns are collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

-

The obtained diffraction patterns are compared with standard diffraction databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

Visualization of Pathways and Workflows

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of hydrated this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for investigating the thermal decomposition.

Conclusion

This technical guide has outlined a plausible thermal decomposition pathway for hydrated this compound based on established chemical principles and data from related compounds. The proposed multi-stage process, involving initial dehydration followed by the decomposition of the anhydrous salt to form mixed iron and chromium oxides, provides a solid theoretical framework for researchers. The included experimental protocols and visualizations serve as practical tools for the investigation and understanding of this and similar thermal decomposition processes. Further empirical research is necessary to refine the specific temperature ranges and to fully characterize the intermediate and final products for this particular compound.

An In-Depth Technical Guide to the Redox Potential of the Fe(III)/Fe(II)-Dichromate System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the redox potential of the iron(III)/iron(II)-dichromate system. The document details the core electrochemical principles, experimental methodologies for its determination, and the factors influencing its potential. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Core Principles of the Fe(III)/Fe(II)-Dichromate Redox System

The reaction between ferrous ions (Fe²⁺) and dichromate ions (Cr₂O₇²⁻) in an acidic medium is a classic example of a redox reaction, widely used in analytical chemistry for the quantitative determination of iron. In this reaction, Fe²⁺ is oxidized to ferric ions (Fe³⁺), while the dichromate ion is reduced to chromic ions (Cr³⁺).

The overall balanced chemical equation for this reaction is:

Cr₂O₇²⁻(aq) + 6Fe²⁺(aq) + 14H⁺(aq) → 2Cr³⁺(aq) + 6Fe³⁺(aq) + 7H₂O(l)

This overall reaction can be understood by examining its constituent half-reactions and their standard electrode potentials (E°).

Table 1: Standard Electrode Potentials of the Half-Reactions

| Half-Reaction | Standard Electrode Potential (E°) at 25°C (V) |

| Oxidation: Fe²⁺(aq) → Fe³⁺(aq) + e⁻ | +0.77 |

| Reduction: Cr₂O₇²⁻(aq) + 14H⁺(aq) + 6e⁻ → 2Cr³⁺(aq) + 7H₂O(l) | +1.33 |

The standard cell potential (E°cell) for the overall reaction is calculated as:

E°cell = E°reduction - E°oxidation = 1.33 V - 0.77 V = +0.56 V

A positive standard cell potential indicates that the reaction is spontaneous under standard conditions.

Factors Influencing the Redox Potential

The redox potential of the Fe(III)/Fe(II)-dichromate system is not constant and can be influenced by several factors, most notably the concentration of reactants and products (as described by the Nernst equation) and the presence of complexing agents and varying acidity.

The Nernst Equation

Under non-standard conditions, the cell potential (Ecell) can be calculated using the Nernst equation:

Ecell = E°cell - (RT/nF) * ln(Q)

Where:

-

R is the ideal gas constant (8.314 J/(mol·K))

-

T is the temperature in Kelvin

-

n is the number of moles of electrons transferred in the balanced equation (in this case, 6)

-

F is the Faraday constant (96,485 C/mol)

-

Q is the reaction quotient: Q = ([Cr³⁺]²[Fe³⁺]⁶) / ([Cr₂O₇²⁻][Fe²⁺]⁶[H⁺]¹⁴)

Effect of Acidity and Complexing Agents

The high concentration of protons (H⁺) in the reaction quotient indicates that the redox potential of the dichromate half-reaction is highly dependent on the pH of the solution. An increase in acidity (lower pH) will shift the equilibrium to the right, favoring the reduction of dichromate and thus increasing the overall cell potential.

Phosphoric acid (H₃PO₄) is often added during the titration of iron(II) with dichromate. It forms a stable, colorless complex with the ferric ions (Fe³⁺) produced during the reaction. This complexation decreases the concentration of free Fe³⁺ ions, which, according to the Nernst equation for the Fe³⁺/Fe²⁺ couple, lowers its electrode potential.[1] This makes the overall reaction more favorable and the end point of the titration sharper.

Table 2: Formal Potentials of the Fe(III)/Fe(II) Couple in Various Acidic Media

| Medium | Formal Potential (E°') (V) vs. SHE |

| 1 M HCl | +0.70 |

| 1 M H₂SO₄ | +0.68 |

| 0.5 M H₃PO₄ / 1 M H₂SO₄ | +0.61[1] |

| 2.0 M H₂SO₄ + 0.05 М Fe₂(SO₄)₃ | 0.66–0.75[2] |

| 2.0 M H₃PO₄ + 0.10 М FePO₄ | 0.44–0.46[2] |

| 1.0 M H₂SO₄ + 1.0 M H₃PO₄ + 0.025 M Fe₂(SO₄)₃ + 0.50 M FePO₄ | 0.55–0.60[2] |

Experimental Determination of Redox Potential

The redox potential of the Fe(III)/Fe(II)-dichromate system is typically investigated through potentiometric titration. This method involves measuring the potential of an indicator electrode relative to a reference electrode as a function of the volume of titrant added.

Experimental Protocol: Potentiometric Titration of Fe(II) with K₂Cr₂O₇

Objective: To determine the equivalence point of the redox reaction between Fe(II) and K₂Cr₂O₇ and to observe the change in the system's potential.

Materials:

-

Standard solution of potassium dichromate (K₂Cr₂O₇) (e.g., 0.1 N)

-

Solution of ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt) or other Fe(II) salt of unknown concentration

-

Sulfuric acid (H₂SO₄), concentrated

-

Phosphoric acid (H₃PO₄), 85%

-

Distilled or deionized water

-

Potentiometer with a platinum indicator electrode and a saturated calomel (B162337) reference electrode (SCE)

-

Burette, pipette, beakers, and magnetic stirrer

Procedure:

-

Preparation of the Analyte Solution:

-

Pipette a known volume (e.g., 25.00 mL) of the Fe(II) solution into a beaker.

-

Carefully add approximately 5 mL of concentrated H₂SO₄ and 5 mL of 85% H₃PO₄.

-

Dilute the solution to about 100 mL with distilled water.

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and immerse the platinum and calomel electrodes into the solution.

-

Connect the electrodes to the potentiometer.

-

Fill the burette with the standard K₂Cr₂O₇ solution and record the initial volume.

-

-

Titration:

-

Begin the titration by adding the K₂Cr₂O₇ solution in small increments (e.g., 1-2 mL).

-

After each addition, allow the potential reading to stabilize and record the potential and the total volume of titrant added.

-

As the potential begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.

-

Continue adding titrant past the equivalence point to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the volume of K₂Cr₂O₇ added.

-

The equivalence point is the point of maximum slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔE/ΔV vs. V) or the second derivative (Δ²E/ΔV² vs. V).

-

Visualizations

Signaling Pathway: Electron Transfer Mechanism

The following diagram illustrates the overall electron transfer from six ferrous ions to one dichromate ion, resulting in the formation of ferric and chromic ions.

Caption: Overall redox reaction mechanism.

Experimental Workflow: Potentiometric Titration

This diagram outlines the major steps involved in the experimental determination of the redox potential using potentiometric titration.

Caption: Potentiometric titration workflow.

Logical Relationship: Effect of Acidity

The following diagram illustrates the logical relationship between increasing acidity and its effect on the redox potential of the dichromate couple and the overall reaction.

Caption: Influence of acidity on redox potential.

References

- 1. The formal potential of `Fe^(3+)//Fe^(2+)` in a sulphuric acid and phosphoric acid mixture `(E^@= + 0.61 V)` is much lower than the standard potential (`E^@` =+0.77 V). This is due to (i) formation of the species `[FeHPO_4]^+` (ii) lowering of potential upon complexation (iii) formation of the species `[FeSO_4]^+` (iv) high acidity of the medium. [allen.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Proposed Quantum Mechanical Modeling Approach for the Electronic Structure of Iron(III) Dichromate

A Technical Guide for Researchers in Chemistry and Drug Development

Abstract

This technical guide outlines a comprehensive computational protocol for the quantum mechanical modeling of the electronic structure of iron(III) dichromate. In the absence of direct experimental or computational studies on the electronic properties of pure Fe₂(Cr₂O₇)₃, this document proposes a robust theoretical framework using the structurally characterized complex, [Hexakis(urea-O)iron(III)] dichromate, as a viable starting point. This guide is intended for researchers, scientists, and drug development professionals with an interest in the application of computational chemistry to understand the behavior of complex inorganic compounds. Detailed methodologies for Density Functional Theory (DFT) calculations, including the selection of functionals, basis sets, and the incorporation of corrections for strongly correlated systems, are presented. Furthermore, this document provides templates for data presentation and visualizations to aid in the interpretation and dissemination of prospective research findings.

Introduction

This compound, Fe₂(Cr₂O₇)₃, is an inorganic compound of interest due to the presence of two transition metals in high oxidation states, suggesting complex electronic and magnetic properties. A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential applications, including as a precursor for catalysts. Quantum mechanical modeling, particularly Density Functional Theory (DFT), offers a powerful avenue to elucidate these properties at the atomic level.

This guide puts forth a detailed computational workflow to model the electronic structure of an this compound system. Due to the challenges in isolating and crystallizing pure this compound, we propose leveraging the available high-quality crystallographic data of [Hexakis(urea-O)iron(III)] dichromate as a well-defined model system. The insights gained from this complex will provide a foundational understanding of the electronic interactions between the iron(III) cation and the dichromate anion.

Proposed Model System: [Hexakis(urea-O)iron(III)] dichromate

The starting point for our proposed quantum mechanical modeling is the crystal structure of [Hexakis(urea-O)iron(III)] dichromate, {[Fe(urea-O)₆]₂(Cr₂O₇)₃}. The crystallographic data for this compound provides the precise atomic coordinates necessary to construct an accurate initial geometry for the calculations.

Structural Highlights:

-

The iron(III) cation is hexacoordinated by the oxygen atoms of six urea (B33335) ligands, forming an octahedral geometry.

-

The dichromate anions are present in the crystal lattice.

-

This complex provides a well-defined environment to study the electronic interplay between the [Fe(urea-O)₆]³⁺ cation and the Cr₂O₇²⁻ anion.

The coordination of the Fe(III) ion is a critical aspect of its electronic structure. The following diagram illustrates this octahedral arrangement.

Detailed Computational Protocol

The following section outlines a step-by-step protocol for performing DFT calculations on the [Hexakis(urea-O)iron(III)] dichromate system.

Model Construction

-

Obtain Crystallographic Data: Secure the crystallographic information file (CIF) for [Hexakis(urea-O)iron(III)] dichromate.

-

Define the Computational Model: From the CIF, extract the coordinates of a single [Fe(urea-O)₆]³⁺ cation and a neighboring Cr₂O₇²⁻ anion to investigate their direct interaction. For a more comprehensive solid-state calculation, the full unit cell can be used with periodic boundary conditions.

Density Functional Theory (DFT) Calculations

The following workflow is recommended for the electronic structure calculations:

3.2.1. Selection of DFT Functional

The choice of the exchange-correlation functional is critical for obtaining accurate results for transition metal complexes. A hybrid functional is recommended.

-

B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for a broad range of systems.

-

M06-L: A meta-GGA functional that has shown good performance for transition metal chemistry.

-

PBE0: Another popular hybrid functional that can be a good choice for these types of calculations.

It is advisable to test a few functionals to ensure the robustness of the calculated properties.

3.2.2. Choice of Basis Set

A mixed basis set approach is recommended for computational efficiency and accuracy.

-

For Iron (Fe) and Chromium (Cr): An effective core potential (ECP) basis set such as LANL2DZ or SDD is suitable. These basis sets replace the core electrons with a potential, reducing computational cost while providing a good description of the valence electrons.

-

For lighter atoms (O, N, C, H): A Pople-style basis set such as 6-31G(d) or a more flexible basis set like def2-SVP is appropriate.

3.2.3. DFT+U Correction

Standard DFT functionals can struggle with the self-interaction error for the strongly correlated d-electrons of transition metals like iron. The DFT+U method introduces a Hubbard U parameter to correct for this.

-

It is recommended to perform calculations with a range of U values (e.g., from 2 to 5 eV for iron) and compare the results with any available experimental data (e.g., band gap, magnetic moment) to determine the most appropriate value.

3.2.4. Geometry Optimization and Frequency Calculation

The initial geometry from the crystal structure should be optimized to find the minimum energy conformation. Following optimization, a frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

3.2.5. Electronic Property Calculations

Once a stable geometry is obtained, a single-point energy calculation can be performed to derive the electronic properties:

-

Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and reactivity.

-

Density of States (DOS): The total and projected DOS (PDOS) can reveal the contributions of different atoms and orbitals (e.g., Fe 3d, Cr 3d, O 2p) to the electronic structure.

-

Population Analysis: Methods like Mulliken or Löwdin population analysis can provide an estimation of the partial atomic charges, offering insights into the charge distribution and bonding.

Prospective Data Presentation

The following tables are examples of how the quantitative data from the proposed study could be presented.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |

| Bond Length | Fe-O (urea) | [Example: 2.05] | [Value from CIF] |

| Bond Length | Cr-O (terminal) | [Example: 1.62] | [Value from CIF] |

| Bond Length | Cr-O (bridging) | [Example: 1.78] | [Value from CIF] |

| Bond Angle | O-Fe-O | [Example: 90.5] | [Value from CIF] |

| Bond Angle | Cr-O-Cr | [Example: 125.0] | [Value from CIF] |

Table 2: Mulliken Population Analysis

| Atom | Mulliken Charge (e) |

| Fe | [Example: +2.1] |

| Cr | [Example: +2.8] |

| O (urea) | [Example: -0.8] |

| O (terminal, dichromate) | [Example: -0.7] |

| O (bridging, dichromate) | [Example: -0.9] |

| C (urea) | [Example: +0.6] |

| N (urea) | [Example: -0.5] |

| H (urea) | [Example: +0.3] |

Table 3: Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Primary Character |

| LUMO+1 | [Example: -2.5] | [Example: Cr 3d, O 2p] |

| LUMO | [Example: -3.1] | [Example: Fe 3d] |

| HOMO | [Example: -7.8] | [Example: O 2p (dichromate)] |

| HOMO-1 | [Example: -8.2] | [Example: O 2p (urea)] |

Conclusion

This technical guide provides a detailed roadmap for the quantum mechanical modeling of the electronic structure of the this compound system using the experimentally characterized [Hexakis(urea-O)iron(III)] dichromate complex as a starting point. By following the proposed DFT protocol, researchers can gain valuable insights into the bonding, charge distribution, and electronic properties of this and related complex inorganic materials. The example data tables and visualizations offer a framework for the presentation and interpretation of the results from such a computational study. This work aims to stimulate further theoretical and experimental investigations into the fascinating chemistry of this compound.

A Technical Guide to the Historical Synthesis of Iron(III) Dichromate

This document provides an in-depth overview of the historical methodologies for the preparation of Iron(III) dichromate, Fe₂ (Cr₂O₇)₃. The information is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the synthesis of this compound. The guide details key experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Introduction

This compound is an inorganic compound with the formula Fe₂(Cr₂O₇)₃. It is a reddish-brown crystalline solid known for its oxidizing properties.[1] Historically, its preparation has been of interest for various applications, including its use as a pigment in oil and watercolor paints.[1] The synthesis of this compound relies on the principles of salt metathesis, precipitation, and the pH-dependent equilibrium between chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions. In aqueous solutions, the dichromate ion is the predominant species in acidic conditions, which is a critical factor in its synthesis.[2][3] This guide explores three primary historical methods for its preparation.

Historical Preparation Methods

The following sections detail the core historical methods for synthesizing this compound.

Method 1: Double Displacement Reaction

One of the most direct historical methods for preparing this compound is through a double displacement or salt metathesis reaction. This involves mixing aqueous solutions of a soluble Iron(III) salt with a soluble dichromate salt. The low solubility of this compound in water drives the reaction, leading to its precipitation.

2.1.1 Experimental Protocol

The following protocol is based on the reaction between Iron(III) chloride (FeCl₃) and sodium dichromate (Na₂Cr₂O₇). A similar procedure can be followed using Iron(III) nitrate (B79036) and potassium dichromate.

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of Iron(III) chloride.

-

Separately, prepare a saturated aqueous solution of sodium dichromate.

-

-

Reaction/Precipitation:

-

Slowly add the sodium dichromate solution to the Iron(III) chloride solution while stirring continuously.

-

The formation of a reddish-brown precipitate of this compound will be observed. The reaction is as follows: 2 FeCl₃(aq) + 3 Na₂Cr₂O₇(aq) → Fe₂(Cr₂O₇)₃(s) + 6 NaCl(aq)[4]

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the solid product from the supernatant by filtration.

-

Wash the precipitate with distilled water to remove the soluble byproduct (sodium chloride).

-

Dry the purified precipitate in a desiccator or at a low temperature in an oven.

-

2.1.2 Workflow Diagram

Caption: Workflow for the preparation of this compound by double displacement.

Method 2: Reaction of Ferric Hydroxide (B78521) with Chromic Acid

Another documented historical method involves the direct reaction of ferric hydroxide with chromic acid.[1] This acid-base type reaction results in the formation of the this compound salt and water.

2.2.1 Experimental Protocol

-

Preparation of Reactants:

-

Prepare ferric hydroxide (Fe(OH)₃) by precipitating an Iron(III) salt solution with a base (e.g., sodium hydroxide), followed by filtration and washing of the precipitate.

-

Prepare a solution of chromic acid (H₂CrO₄). This is often done in situ by acidifying a solution of a chromate or dichromate salt with a strong acid like sulfuric acid. The equilibrium will shift to form chromic acid and subsequently dichromate ions.

-

-

Reaction:

-

Heat the ferric hydroxide in the chromic acid solution.[1]

-

The reaction proceeds as follows: 2 Fe(OH)₃(s) + 3 H₂Cr₂O₇(aq) → Fe₂(Cr₂O₇)₃(s) + 6 H₂O(l)

-

-

Isolation and Purification:

-

Allow the reaction mixture to cool, promoting the precipitation of this compound.

-

Filter the mixture to isolate the solid product.

-

Wash the precipitate with cold distilled water to remove any unreacted acid.

-

Dry the final product.

-

2.2.2 Workflow Diagram

Caption: Workflow for preparing this compound from ferric hydroxide and chromic acid.

Method 3: Oxidation of Iron(II) Compounds

A less direct, yet historically relevant, method involves the oxidation of an Iron(II) compound in the presence of chromium oxides under acidic conditions.[4] This method leverages the strong oxidizing nature of hexavalent chromium.

2.3.1 Experimental Protocol

-

Preparation of Reactant Solution:

-

Dissolve an Iron(II) salt, such as ferrous sulfate (B86663) (FeSO₄), in water.

-

Acidify the solution with a mineral acid (e.g., sulfuric acid) to ensure the stability of the dichromate ion that will be formed.

-

-

Oxidation-Reduction Reaction:

-

Add a solution of potassium dichromate (K₂Cr₂O₇) to the acidified Iron(II) sulfate solution.

-

The dichromate will oxidize the Iron(II) to Iron(III), while being reduced itself to Chromium(III). For the formation of this compound, a carefully controlled stoichiometry is required where an excess of dichromate is available to act as the counter-ion for the newly formed Iron(III).

-

The overall reaction is complex, but the key redox step is: 6 Fe²⁺(aq) + Cr₂O₇²⁻(aq) + 14 H⁺(aq) → 6 Fe³⁺(aq) + 2 Cr³⁺(aq) + 7 H₂O(l)

-

The formed Fe³⁺ ions then combine with excess Cr₂O₇²⁻ ions to precipitate as this compound.

-

-

Isolation and Purification:

-

Isolate the precipitate by filtration.

-

Wash the solid with acidified water to remove soluble byproducts.

-

Dry the final product carefully.

-

2.3.2 Logical Relationship Diagram

Caption: Logical steps in the oxidative synthesis of this compound.

Quantitative Data Summary

Quantitative data from early chemical literature is often sparse. The table below summarizes available data, primarily from more modern analyses of related synthesis methods, to provide context for expected outcomes.

| Method | Reactants | Reported Yield | Key Conditions | Reference |

| Double Displacement | Iron(III) nitrate, Sodium dichromate | Not specified | Aqueous solution | [4] |

| Urea Complex Method* | --INVALID-LINK--₃, Na₂Cr₂O₇ | 59% | pH ≈ 1.08, slow crystallization | [4] |

*Note: This method, first reported by Barbieri, produces a urea-complex of this compound, {[Fe(urea-O)₆]₂(Cr₂O₇)₃}, and not the simple salt. However, it is a well-documented historical synthesis with available yield data.[2][4]

Conclusion

The historical preparation of this compound can be achieved through several straightforward chemical routes, including double displacement, reaction of a hydroxide with an acid, and redox processes. These methods, while simple in principle, require careful control of reaction conditions, particularly pH, to ensure the formation and stability of the dichromate anion. The protocols and diagrams provided in this guide offer a comprehensive overview for researchers interested in the foundational synthesis of this compound.

References

Physical and chemical properties of anhydrous Iron(III) dichromate

An in-depth technical guide on the physical and chemical properties of anhydrous Iron(III) dichromate is challenging to compile due to a notable scarcity of specific experimental data in peer-reviewed literature. The majority of available research focuses on a more stable, complexed form, hexakis(urea-O)this compound.

This guide will present the established properties of anhydrous this compound, supplemented with detailed data from its well-characterized urea (B33335) complex to provide a broader understanding. It will also outline general synthesis and characterization methodologies.

Anhydrous this compound: Core Properties

Anhydrous this compound is an inorganic compound composed of ferric ions (Fe³⁺) and dichromate ions (Cr₂O₇²⁻).

Table 1: Fundamental Properties of Anhydrous this compound

| Property | Value |

| Molecular Formula | Fe₂(Cr₂O₇)₃[1] |

| Molar Mass | 759.65 g/mol [1][2] |

| Appearance | Described variously as a dark red or orange solid[1], a reddish-brown crystalline material[3], or a dark green crystalline solid. |

| Solubility | Soluble in water and acids.[3] |

Hexakis(urea-O)this compound: A Well-Characterized Analogue

To supplement the limited data on the anhydrous form, this section details the properties of its urea complex, {[Fe(urea-O)₆]₂(Cr₂O₇)₃}. It is crucial to note that these properties are not directly transferable to the simple anhydrous salt but offer valuable insights into the behavior of the constituent ions.

Physical and Chemical Data

Table 2: Quantitative Data for Hexakis(urea-O)this compound

| Property | Value |

| Molecular Formula | {[Fe(urea-O)₆]₂(Cr₂O₇)₃}[2] |

| Crystal System | Trigonal[2] |

| Space Group | R3̅c[4] |

| Unit Cell Parameters | a = 18.6756(13) Å, c = 27.2545(9) Å (at 128 K)[4] |

| Pycnometric Density | 1.809 g/mL (at 25°C in chloroform)[4] |

Thermal Behavior

The thermal decomposition of the urea complex has been studied, revealing a multi-step process. It begins with an endothermic loss of the urea ligands around 110°C, followed by exothermic redox reactions between the urea and the dichromate anions.[4] In an oxidative atmosphere, decomposition above 550°C yields a single-phase Fe-Cr mixed oxide.[4]

Experimental Protocols

General Synthesis of this compound (Hydrated form)

A common laboratory method for synthesizing this compound is through a precipitation reaction in an aqueous solution. This method will yield a hydrated form of the salt.

Methodology:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of an iron(III) salt, such as Iron(III) chloride (FeCl₃), and a soluble dichromate salt, like sodium dichromate (Na₂Cr₂O₇).

-

Precipitation: Mix the two solutions. This compound will precipitate out of the solution as a solid. The reaction is as follows: 2 FeCl₃(aq) + 3 Na₂Cr₂O₇(aq) → Fe₂(Cr₂O₇)₃(s) + 6 NaCl(aq).[4]

-

Isolation and Purification: The precipitate can be isolated by filtration. Subsequent washing with cold deionized water will help remove soluble impurities like sodium chloride.

-

Drying: The resulting solid can be dried in a desiccator or a low-temperature oven. Note that heating may lead to decomposition.

Synthesis of Hexakis(urea-O)this compound

A specific protocol for the urea complex has been described:

-

An aqueous solution of [hexakis(urea-O)iron(III)] nitrate (B79036) is prepared by dissolving iron(III) nitrate nonahydrate and urea in water.[2]

-

This solution is then mixed with an aqueous solution of sodium dichromate.[2]

-

The mixture is left to crystallize at room temperature for several days.[2]

-

The resulting orange crystals are washed with cold water, ethanol, and diethyl ether. A 59% yield has been reported for this method.[2]

Mandatory Visualizations

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Relevance to Researchers and Drug Development

There is currently no specific information available that links anhydrous this compound to particular signaling pathways or its direct use in drug development. The primary consideration for its biological activity is the presence of the dichromate ion, which contains hexavalent chromium (Cr(VI)).

Hexavalent chromium compounds are generally considered toxic and carcinogenic. Their mode of action involves uptake into cells and subsequent reduction to Cr(III), a process that can generate reactive oxygen species and cause oxidative damage to DNA and other cellular components. Due to this inherent toxicity, the direct therapeutic application of this compound is highly improbable. However, the mixed iron-chromium oxides produced from its thermal decomposition could have applications as potential catalysts.[2]

References

An In-depth Technical Guide to Single-Crystal X-ray Diffraction of Novel Iron(III) Dichromate Adducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and single-crystal X-ray diffraction analysis of novel Iron(III) dichromate adducts. This compound, with the chemical formula Fe₂ (Cr₂O₇)₃, is an inorganic compound that can form adducts with various organic ligands, leading to novel materials with potentially interesting structural and chemical properties. Single-crystal X-ray diffraction is a pivotal, non-destructive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of these crystalline compounds, offering detailed insights into bonding, conformation, and packing.

Data Presentation: A Case Study of Hexakis(urea-O)this compound

The following table summarizes the crystallographic data for a well-characterized novel this compound adduct, [hexakis(urea-O)iron(III)] dichromate {[Fe(urea-O)₆]₂(Cr₂O₇)₃}. This compound serves as an excellent case study for understanding the structural intricacies of this class of materials.

| Parameter | Value |

| Compound Name | [Hexakis(urea-O)iron(III)] dichromate |

| Chemical Formula | C₁₂H₃₆Fe₂Cr₆O₃₃N₁₂ |

| Crystal System | Trigonal |

| Space Group | R-3c |

| Unit Cell Dimensions | a = 18.6756(13) Å, c = 27.2545(9) Å |

| α = β = 90°, γ = 120° | |

| Unit Cell Volume | 8236.3(12) ų |

| Z (Formula units per unit cell) | 6 |

| Temperature of Data Collection | 128(2) K |

| Calculated Density | 1.809 g/cm³ |

| Coordination Geometry of Fe(III) | Octahedral |

| Asymmetric Unit Composition | 1/3 [Fe(urea)₆]³⁺, 1/2 [Cr₂O₇]²⁻, 2 urea (B33335) |

Data sourced from studies on [hexakis(urea-O)iron(III)] dichromate.

Experimental Protocols

The successful structural elucidation of novel this compound adducts hinges on meticulous experimental procedures, from the synthesis of high-quality single crystals to the collection and refinement of diffraction data.

Synthesis and Crystal Growth of this compound Adducts

The synthesis of this compound adducts typically involves the reaction of an Iron(III) salt with a source of dichromate ions in the presence of an organic ligand. The choice of solvent, temperature, and crystallization method is crucial for obtaining single crystals suitable for X-ray diffraction.

General Synthesis of [Hexakis(urea-O)iron(III)] Dichromate:

A common method for the synthesis of [hexakis(urea-O)iron(III)] dichromate involves the reaction of an aqueous solution of [hexakis(urea-O)iron(III)] nitrate (B79036) with sodium dichromate. The resulting mother liquor is then slowly concentrated, often under acidic conditions (pH ~1.08), to promote crystallization. The acidic environment is crucial for stabilizing the dichromate anion.

General Methods for Single Crystal Growth of Metal Complexes:

For novel adducts where crystallization is challenging, several techniques can be employed:

-

Slow Evaporation: The most straightforward method, where the solvent of a saturated solution of the complex is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: This involves layering a solution of the complex with a miscible solvent in which the complex is less soluble. Slow diffusion of the "anti-solvent" into the solution reduces the solubility of the complex and induces crystallization.

-

Vapor Diffusion: A small amount of a concentrated solution of the complex is placed in a sealed container with a larger reservoir of a more volatile solvent in which the complex is less soluble. The vapor of the volatile solvent slowly diffuses into the solution of the complex, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the complex at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of high-quality crystals.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Once suitable single crystals are obtained, the following steps are undertaken to determine their crystal structure.

1. Crystal Mounting and Screening:

-

A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope.

-

The crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from air and moisture, and flash-cooled in a stream of cold nitrogen gas (typically to around 100 K) to minimize thermal vibrations and radiation damage.

-

Initial X-ray diffraction images are collected to assess the quality of the crystal, including the sharpness of the diffraction spots and the degree of crystallinity.

2. Data Collection:

-

A full sphere of diffraction data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).

-

The data collection strategy involves rotating the crystal through a series of angles and collecting diffraction images at each step. The goal is to measure the intensities of as many unique reflections as possible to a high resolution.

3. Data Reduction and Processing:

-

The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

The unit cell parameters and the Bravais lattice are determined from the positions of the diffraction spots.

-

The space group of the crystal is determined based on the systematic absences of certain reflections.

4. Structure Solution and Refinement:

-

The initial crystal structure is solved using direct methods or Patterson methods, which provide the positions of the heavier atoms (e.g., Fe and Cr).

-

The positions of the lighter atoms (e.g., O, N, C, H) are located from the difference Fourier maps.

-

The atomic positions and thermal parameters are refined using a least-squares minimization procedure to achieve the best possible fit between the observed and calculated structure factors. The quality of the final structure is assessed using metrics such as the R-factor.

Mandatory Visualizations

The following diagrams illustrate the key workflows and structural features discussed in this guide.

Unveiling the Electronic and Structural Nuances of Iron(III) Dichromate Derivatives: A Mössbauer Spectroscopy Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) dichromate, with its intriguing combination of a high-spin d5 cation and a strong oxidizing anion, serves as a precursor to a fascinating array of derivatives, particularly upon thermal decomposition or through coordination with various ligands. These derivatives, often in the form of mixed iron-chromium oxides or coordination complexes, are of significant interest in fields such as catalysis, materials science, and potentially in drug delivery systems where the redox properties of both iron and chromium are pivotal. Mössbauer spectroscopy, a highly sensitive technique for probing the local environment of iron nuclei, stands as an indispensable tool for the detailed characterization of these materials. This guide provides a comprehensive overview of the application of ⁵⁷Fe Mössbauer spectroscopy in the study of this compound derivatives, focusing on the quantitative data interpretation, experimental methodologies, and logical workflows for analysis.

Core Principles of Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear resonance technique that provides detailed information about the electronic and magnetic properties of iron-containing samples. The key parameters derived from a Mössbauer spectrum are the isomer shift (δ), the quadrupole splitting (ΔE_Q), and the hyperfine magnetic field (B_hf).

-

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus and provides information about the oxidation state and covalency of the iron atom. Higher positive isomer shifts are typically associated with lower oxidation states (e.g., Fe²⁺ vs. Fe³⁺).

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. It provides insights into the local symmetry of the iron site, the spin state, and the nature of the coordinating ligands.

-

Hyperfine Magnetic Field (B_hf): In magnetically ordered materials, the interaction of the nuclear magnetic moment with an internal magnetic field leads to a six-line spectrum. The magnitude of this splitting is proportional to the strength of the magnetic field at the nucleus.

Mössbauer Spectroscopy of this compound Derivatives

The study of this compound derivatives by Mössbauer spectroscopy often involves the characterization of its thermal decomposition products and specifically synthesized coordination complexes.

Thermal Decomposition Products

The thermal decomposition of this compound leads to the formation of iron-chromium spinels. Mössbauer spectroscopy reveals temperature-dependent electron hopping processes within these materials. At low temperatures (e.g., 90 K), distinct doublets for Fe²⁺ and Fe³⁺ sites are observable. As the temperature increases to 300 K, these doublets begin to merge, indicating the onset of rapid electron exchange between the iron centers, a phenomenon crucial for understanding the catalytic and electronic properties of these mixed oxides.[1]

Coordination Complexes: [Hexakis(urea-O)iron(III)] dichromate

A notable derivative of this compound is [Hexakis(urea-O)iron(III)] dichromate, {[Fe(urea-O)₆]₂(Cr₂O₇)₃}. This complex serves as a precursor for chromium-rich nanospinel catalysts.[2][3] Mössbauer spectroscopy is instrumental in confirming the +3 oxidation state of iron in the pristine complex and in tracking its transformation upon thermal treatment. A comprehensive review of hexakis(urea-O)iron(III) salts provides detailed spectroscopic data for these types of complexes.[4][5]

Quantitative Data Summary

The following tables summarize the key Mössbauer parameters for this compound derivatives as reported in the literature.

| Compound/Derivative | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Notes | Reference |

| Thermal decomposition product of this compound (Fe²⁺ site) | 90 | 1.057 | 2.075 | Well-resolved doublet | [1] |

| Thermal decomposition product of this compound (Fe³⁺ site) | 90 | 0.665 | 0.764 | Well-resolved doublet | [1] |

| Thermal decomposition product of this compound | 300 | ~0.9 | - | Converged value due to electron hopping | [1] |

| [Hexakis(urea-O)iron(III)] peroxodisulfate* | Room Temp. | ~0.45 | ~0.5 | Distorted octahedral Fe³⁺ | [6][7] |

| Fe(III) Curcumin Complex | Room Temp. | 0.37 | 0.79 | Octahedral high-spin Fe³⁺ | [8] |

Experimental Protocols

A standardized experimental setup is crucial for obtaining high-quality Mössbauer spectra. The following protocol outlines the key steps for the analysis of this compound derivatives.

Sample Preparation

-

Solid Samples: Crystalline or amorphous powder samples of the this compound derivative are prepared. For air-sensitive samples, preparation should be conducted in an inert atmosphere (e.g., a glovebox).

-

Sample Holder: The powdered sample is uniformly distributed and sealed in a sample holder, typically made of a material transparent to gamma rays, such as a polyoxymethylene cup.[9]

-

Cryoprotectant: For low-temperature measurements, a cryoprotectant oil can be added to ensure good thermal contact and to immobilize the sample.[9]

Mössbauer Spectrometer Setup

A standard Mössbauer spectrometer consists of a radioactive source, a drive to move the source, a sample holder within a cryostat or furnace, a gamma-ray detector, and associated electronics for data acquisition.[9][10][11]

-

Source: A ⁵⁷Co source diffused into a rhodium matrix is typically used for ⁵⁷Fe Mössbauer spectroscopy. The source is mounted on a velocity transducer.[12]

-

Velocity Calibration: The spectrometer is calibrated using a standard reference material, such as a thin α-iron foil at room temperature.[3][13]

-

Data Acquisition: The source is moved with a range of velocities (e.g., ±11 mm/s for ⁵⁷Fe) to scan the energy of the emitted gamma rays via the Doppler effect.[13] The transmitted gamma rays are detected, and the counts are plotted as a function of the source velocity to generate the Mössbauer spectrum.

-

Temperature Control: For temperature-dependent studies, the sample is placed in a cryostat (for low temperatures) or a furnace (for high temperatures).

Data Analysis

-

Spectral Fitting: The acquired Mössbauer spectra are fitted using specialized software that employs Lorentzian line shapes.[3] The fitting process yields the values for the isomer shift, quadrupole splitting, and hyperfine magnetic field.

-

Interpretation: The obtained parameters are interpreted to determine the oxidation state, spin state, coordination environment, and magnetic properties of the iron atoms in the sample.

Logical Workflow and Visualization

The process of Mössbauer spectroscopy from sample measurement to final interpretation follows a logical workflow. This can be visualized to provide a clear understanding of the analytical pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hexakis(urea-O)iron Complex Salts as a Versatile Material Family: Overview of Their Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structure, and Mössbauer spectroscopic studies on the heat-induced solid-phase redox reactions of hexakis(ur… [ouci.dntb.gov.ua]

- 8. Synthesis, Characterization, Mössbauer Parameters, and Antitumor Activity of Fe(III) Curcumin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ias.ac.in [ias.ac.in]

- 10. Mössbauer Spectroscopy [serc.carleton.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. d-nb.info [d-nb.info]

- 13. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Vibrational Modes of the Dichromate Anion in Iron(III) Salts

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the vibrational modes of the dichromate anion (Cr₂O₇²⁻) when present in iron(III) salts, specifically iron(III) dichromate, Fe₂(Cr₂O₇)₃. The document details the synthesis of this compound and the expected vibrational characteristics based on spectroscopic studies of the dichromate anion in various chemical environments.

Introduction

This compound, with the chemical formula Fe₂(Cr₂O₇)₃, is an inorganic compound composed of iron in the +3 oxidation state and the dichromate anion.[1] This compound typically appears as a dark red or orange solid and is known for its oxidizing properties.[1] Understanding the vibrational modes of the dichromate anion within this salt is crucial for characterization, quality control, and studying its interactions in various applications, including as a reagent in organic synthesis.[1]

The dichromate anion consists of two tetrahedral CrO₄ units sharing a common oxygen atom. Its vibrational spectrum is complex and highly sensitive to its local environment, including the nature of the cation and the crystal lattice structure.

Synthesis of this compound

Several methods can be employed for the synthesis of this compound.

Experimental Protocol: Precipitation Method

A common and straightforward method for synthesizing this compound is through a precipitation reaction.[1]

-

Materials:

-

Iron(III) nitrate (B79036) [Fe(NO₃)₃]

-

Potassium dichromate (K₂Cr₂O₇)

-

Deionized water

-

Filter paper

-

Beakers, graduated cylinders, and stirring rods

-

-

Procedure:

-

Prepare separate aqueous solutions of iron(III) nitrate and potassium dichromate.

-

Slowly add the potassium dichromate solution to the iron(III) nitrate solution while stirring continuously.

-

A precipitate of this compound will form according to the following reaction: 2Fe(NO₃)₃(aq) + 3K₂Cr₂O₇(aq) → Fe₂(Cr₂O₇)₃(s) + 6KNO₃(aq)

-

Allow the precipitate to settle, then collect it by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities, such as potassium nitrate.

-

Dry the resulting solid, this compound, in a desiccator or a low-temperature oven.

-

Another synthesis route involves the reaction of iron(III) chloride with sodium dichromate.[1]

Vibrational Spectroscopy of the Dichromate Anion

The vibrational modes of the dichromate anion can be investigated using infrared (IR) and Raman spectroscopy. The free dichromate anion, with C₂ᵥ symmetry, is expected to have 21 vibrational modes. These modes are often categorized as terminal Cr-O stretches, bridging Cr-O-Cr stretches, and various bending modes.

Data Presentation: Vibrational Modes of the Dichromate Anion

The following table summarizes the characteristic vibrational frequencies for the dichromate anion, primarily based on studies of potassium dichromate. The presence of the highly polarizing Fe³⁺ cation in this compound is expected to cause shifts in these frequencies due to strong ionic interactions.

| Vibrational Mode Description | Typical Frequency Range (cm⁻¹) | Spectroscopy Method |

| Symmetric stretching of terminal CrO₃ groups | 900 - 960 | Raman, IR |

| Asymmetric stretching of terminal CrO₃ groups | 880 - 950 | Raman, IR |

| Symmetric stretching of the Cr-O-Cr bridge | ~560 | Raman |

| Asymmetric stretching of the Cr-O-Cr bridge | ~750 | IR |

| Bending modes of terminal CrO₃ groups | 350 - 450 | Raman, IR |

| Bending mode of the Cr-O-Cr bridge | ~220 | Raman |

Note: These are approximate frequency ranges, and the exact values for Fe₂(Cr₂O₇)₃ would need to be determined experimentally.

Experimental Protocol: Spectroscopic Analysis

To characterize the vibrational modes of this compound, the following experimental setup would be employed:

-

Instrumentation:

-

Raman Spectroscopy: A high-resolution Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD).

-

Infrared Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer, typically utilizing an attenuated total reflectance (ATR) accessory for solid samples.

-

-

Sample Preparation:

-

For Raman spectroscopy, a small amount of the synthesized this compound powder is placed on a microscope slide.

-

For FTIR-ATR spectroscopy, the powder is pressed firmly against the ATR crystal.

-

-

Data Acquisition:

-

Raman: Spectra are collected over a range of approximately 100-1200 cm⁻¹. The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

FTIR: Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Mandatory Visualization

The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

A Technical Guide to the Solubility of Iron(III) Dichromate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of iron(III) dichromate in organic solvents. Due to the limited availability of specific solubility data for this compound in the public domain, this document focuses on the theoretical principles governing its solubility, presents data from related compounds, and offers a detailed experimental protocol for researchers to determine solubility in their own laboratories. Safety considerations for handling this hazardous compound are also detailed.

Introduction to this compound

This compound, with the chemical formula Fe₂(Cr₂O₇)₃, is a reddish-brown crystalline inorganic compound.[1][2] It is comprised of ferric (Fe³⁺) cations and dichromate (Cr₂O₇²⁻) anions. The compound is known for its strong oxidizing properties, stemming from the presence of chromium in the +6 oxidation state.[3] Synthesis can be achieved through several methods, including the reaction of iron(III) chloride with sodium dichromate or by mixing solutions of iron(III) nitrate (B79036) and potassium dichromate.[3] While its existence and synthesis are documented, specific data regarding its solubility in organic solvents are scarce in scientific literature. This guide aims to bridge this gap by providing a foundational understanding and a practical framework for its study.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in organic solvents is primarily governed by the principle of "like dissolves like." This relates to the polarity of the solute and the solvent.

-

Solute Polarity: this compound is a salt, and as such, is highly polar and readily dissociates into its constituent ions (2Fe³⁺ and 3Cr₂O₇²⁻) in a suitable solvent.

-

Solvent Polarity: Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents (e.g., alcohols like methanol, ethanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding. They are generally effective at solvating both cations and anions. However, the dissolution of hydrated iron salts in alcohols can be a complex process, potentially leading to hydrolysis and the formation of iron(III) hydroxide (B78521) or oxide precipitates.[4]

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They are typically better at solvating cations than anions. Some dichromate salts, like potassium dichromate, have been noted to be insoluble in acetone.[5]

-

Non-Polar Solvents (e.g., hexane, toluene, xylene): These solvents have very low dielectric constants and cannot effectively solvate ions. Consequently, ionic compounds like this compound are expected to be virtually insoluble in non-polar organic solvents.[6][7]

-

Based on these principles, this compound is expected to exhibit very limited solubility in most organic solvents, particularly those that are non-polar or polar aprotic. Any significant solubility would likely be observed only in the most polar organic solvents, and even then, it may be limited and could be accompanied by complex chemical reactions.[4]

Solubility of Structurally Related Compounds

In the absence of direct data for this compound, examining the solubility of related compounds can provide valuable insights. The following table summarizes available qualitative data for other dichromate and iron(III) salts.

| Compound Name | Formula | Solvent | Solubility | Reference |

| Potassium Dichromate | K₂Cr₂O₇ | Alcohol | Insoluble | [5] |

| Potassium Dichromate | K₂Cr₂O₇ | Acetone | Insoluble | [5] |

| Potassium Dichromate | K₂Cr₂O₇ | Acetonitrile | Slightly Soluble | [8] |

| Iron(III) Salts (general) | FeX₃ | Xylene | Insoluble | [6] |

| Iron(III) Acetate | Fe(C₂H₃O₂)₃ | Xylene | Likely Soluble | [6] |

| Iron(III) Sulfate (B86663) | Fe₂(SO₄)₃ | Xylene | Insoluble | [6] |

This table illustrates that simple inorganic salts like potassium dichromate and iron(III) sulfate are generally insoluble in common organic solvents. Iron salts with organic anions, such as acetate, may exhibit greater solubility.

Experimental Protocol for Solubility Determination

This section outlines a detailed, standardized methodology for determining the equilibrium solubility of this compound in a given organic solvent using the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

UV-Vis Spectrophotometer or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

-

Sealed vials or flasks (e.g., screw-cap glass vials with PTFE-lined septa)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of sealed vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Carefully add a known volume or mass of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to run preliminary experiments to determine the time required to reach a stable concentration.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle for a set period (e.g., 2-4 hours) at the same constant temperature.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a controlled temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining fine solid particles.

-

-

Concentration Analysis:

-

Dilute the filtered sample to a suitable concentration with an appropriate solvent (this may be the same organic solvent or an aqueous solution, depending on the analytical method).

-

Determine the concentration of iron(III) or dichromate in the diluted sample using a calibrated analytical technique.

-